DL-Pantothenyl Alcohol
Description
Historical Context of Pantothenate and its Precursors in Metabolic Studies
The journey to understanding the significance of DL-Pantothenyl Alcohol begins with the discovery of its corresponding vitamin, pantothenic acid. In 1931, the American biochemist Roger J. Williams identified an acidic substance required for the growth of yeast. nih.govkarger.com He named it "pantothenic acid" from the Greek word pantothen, meaning "from everywhere," to reflect its widespread presence in nearly all foods. karger.comwikipedia.org Subsequent research in the 1930s confirmed its essential nature as a growth and anti-dermatitis factor in chickens. wikipedia.org
A pivotal breakthrough came in 1946 when Fritz Lipmann discovered Coenzyme A (CoA) while investigating acetylation reactions in animal tissues. karger.comslideshare.netwikipedia.org He identified a factor in liver extracts essential for these processes and named it Coenzyme A, with the 'A' standing for "activation of acetate (B1210297)." karger.comwikipedia.org Further work by Lipmann and others in the early 1950s elucidated the structure of CoA and revealed that pantothenic acid is a central component of this vital coenzyme. wikipedia.orgcaldic.com This discovery inextricably linked pantothenic acid to intermediary metabolism and was so fundamental that it earned Fritz Lipmann the Nobel Prize in Physiology or Medicine in 1953. caldic.comebsco.combritannica.com
| Key Discovery/Event | Researcher(s) | Year | Significance |
| Discovery of Pantothenic Acid | Roger J. Williams | 1931 | Identified a universal growth factor for yeast, later named Vitamin B5. nih.govkarger.com |
| Isolation of Pantothenic Acid | From liver cells | 1938 | First successful isolation of the pure substance. britannica.com |
| Synthesis of Pantothenic Acid | 1940 | First chemical synthesis of the vitamin was achieved. britannica.com | |
| Discovery of Coenzyme A (CoA) | Fritz Lipmann | 1946 | Identified an essential cofactor for acetylation reactions. slideshare.netwikipedia.org |
| Identification of Pantothenic Acid as a component of CoA | Fritz Lipmann et al. | Early 1950s | Revealed the structural and functional link between the vitamin and the coenzyme. wikipedia.orgcaldic.com |
This compound as a Provitamin of Pantothenic Acid (Vitamin B5)
This compound, also known as panthenol, is the stable alcohol analog of pantothenic acid. spectrumchemical.commakingcosmetics.comulprospector.com It is a racemic mixture, containing both the D and L stereoisomers. atamanchemicals.comselleckchem.com Within organisms, this compound is readily absorbed and subsequently oxidized to form pantothenic acid. biorbyt.comatamanchemicals.comatamankimya.com Only the D-enantiomer, D-panthenol (also known as dexpanthenol), is biologically active because it is converted to D-pantothenic acid, the precursor to Coenzyme A. atamanchemicals.comnih.gov The L-form is not biologically active.
This conversion makes this compound a "provitamin" of B5. spectrumchemical.combiorbyt.comatamankimya.com A provitamin is a substance that can be converted into a vitamin within the body. The study of such compounds is important in understanding metabolic pathways and the bioavailability of essential nutrients.
Central Role of Coenzyme A in Core Metabolic Pathways and Cellular Physiology
The biological significance of pantothenic acid, and by extension its provitamin this compound, is realized through its conversion into Coenzyme A (CoA). nih.govwikipedia.org CoA is a universal and essential cofactor that plays a pivotal role in numerous metabolic reactions. nih.govebsco.com It is synthesized in a five-step process from pantothenate, cysteine, and ATP. wikipedia.orgslideshare.net
The primary function of CoA is to act as a carrier of acyl groups, most notably as acetyl-CoA. wikipedia.orgimrpress.com The functional part of the molecule is a terminal sulfhydryl (-SH) group, which forms high-energy thioester bonds with carboxylic acids. wikipedia.orgcaldic.com This activation of acyl groups is fundamental to cellular metabolism.
Key roles of Coenzyme A include:
The Citric Acid Cycle (Krebs Cycle): Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and some amino acids, is the primary entry point into the citric acid cycle. wikipedia.orgebsco.com This cycle is the central hub of cellular respiration, generating ATP, the main energy currency of the cell. ebsco.com
Fatty Acid Metabolism: CoA is essential for both the synthesis and degradation of fatty acids. nih.govwikipedia.org It transports fatty acid chains from the cytoplasm into the mitochondria for beta-oxidation and energy production. wikipedia.org
Biosynthesis: CoA and its derivatives are precursors for the synthesis of a wide range of critical molecules, including phospholipids, cholesterol, and the neurotransmitter acetylcholine. imrpress.comportlandpress.com
Gene Expression and Regulation: Acetyl-CoA is the acetyl group donor for the acetylation of proteins, such as histones. imrpress.comdntb.gov.ua This post-translational modification plays a crucial role in regulating gene expression and cellular signaling. imrpress.com
Given that approximately 4% of all cellular enzymes use CoA or its thioesters as a substrate, its importance in maintaining cellular homeostasis cannot be overstated. wikipedia.org
Scope and Academic Relevance of this compound Research
Research involving this compound and its metabolic derivatives remains highly relevant in modern biochemistry and molecular biology. The study of the CoA biosynthetic pathway is a significant area of interest, particularly for the development of novel antibacterial agents. nih.govkarger.com Since the pathway for synthesizing pantothenate is present in bacteria but absent in animals (who must obtain it from their diet), the enzymes in this pathway, such as pantothenate synthetase, represent promising targets for bacteria-specific drugs. nih.govkarger.com
Furthermore, fundamental research continues to explore the chemical and physical properties of this compound. Its stability and solubility characteristics are subjects of academic study. atamanchemicals.comscbt.com Investigations into its optical properties, such as optical rotatory dispersion and circular dichroism, have been used to develop methods for its quantitative analysis and to study its conversion to other forms without racemization. tandfonline.com This foundational knowledge is critical for its application in various scientific contexts. The central role of its ultimate product, CoA, in linking lipid and carbohydrate metabolism with cellular signaling and epigenetics ensures that its precursors, including this compound, remain subjects of intense academic inquiry. imrpress.comdntb.gov.ua
| Property | Value |
| Chemical Formula | C₉H₁₉NO₄ |
| Molecular Weight | 205.25 g/mol nih.gov |
| Appearance | Viscous, transparent, colorless liquid or white powder atamanchemicals.comscbt.com |
| Solubility | Miscible with water and alcohol; practically insoluble in fats and oils atamanchemicals.comscbt.com |
| Synonyms | Panthenol, DL-Pantothenol, Pantothenyl alcohol ulprospector.comnih.gov |
| CAS Number | 16485-10-2 biorbyt.com |
Properties
CAS No. |
1113-70-8 |
|---|---|
Molecular Formula |
C9H19NO4 |
Molecular Weight |
205.25 |
Synonyms |
DL-PANTOTHENYL ALCOHOL |
Origin of Product |
United States |
Stereochemical Considerations and Biological Activity
Enantiomeric Forms of Pantothenyl Alcohol: DL-Pantothenyl Alcohol and Dexpanthenol (B1670349)
Pantothenyl alcohol exists as two such mirror-image forms, known as enantiomers: a dextrorotatory (+) form and a levorotatory (-) form. nih.govnih.govdrugbank.com The racemic mixture, which contains equal amounts of both enantiomers, is referred to as this compound or DL-Panthenol. nih.govselleckchem.com The isolated dextrorotatory enantiomer is known as D-Panthenol or, more commonly, Dexpanthenol. nih.govatamanchemicals.com While chemically similar, these two forms are not identical in their biological effects.
D-Enantiomer (Dexpanthenol) as the Biologically Active Stereoisomer
A significant distinction between the two enantiomers is that only the D-enantiomer, dexpanthenol, is biologically active. nih.govatamanchemicals.comatamanchemicals.com Dexpanthenol functions as a provitamin, or a precursor, to vitamin B5. spectrumchemical.com Within organisms, it is efficiently converted into pantothenic acid. atamanchemicals.comatamanchemicals.com The L-enantiomer, while possessing properties such as moisturization, is not converted into pantothenic acid and therefore lacks the vitamin activity of the D-form. atamanchemicals.comatamanchemicals.com Consequently, the racemic this compound mixture exhibits only half the physiological activity of an equivalent amount of pure dexpanthenol. atamanchemicals.com
| Property | This compound | Dexpanthenol (D-Pantothenyl Alcohol) |
| Composition | Racemic mixture of D- and L-enantiomers selleckchem.com | Pure D-enantiomer nih.gov |
| Biological Activity | Biologically active (due to D-enantiomer) atamanchemicals.com | Biologically active drugbank.comatamanchemicals.com |
| Provitamin B5 Activity | 50% activity of Dexpanthenol atamanchemicals.com | 100% activity atamanchemicals.com |
| Conversion to Pantothenic Acid | Only the D-enantiomer is converted atamanchemicals.com | Readily converted atamanchemicals.comatamanchemicals.com |
Implications of Stereoselectivity in Biochemical Transformations
The biological activity of pantothenyl alcohol is a clear example of stereoselectivity in biochemical processes. The enzymes within the body responsible for converting the provitamin into pantothenic acid are specific to the D-enantiomer. nih.govdrugbank.com This enzymatic cleavage allows dexpanthenol to be oxidized to form pantothenic acid. nih.govatamanchemicals.com
Pantothenic acid is a vital component in the synthesis of Coenzyme A, a molecule essential for numerous metabolic pathways, including the metabolism of proteins and the synthesis of the neurotransmitter acetylcholine. nih.govnih.gov Because the L-enantiomer does not fit the active site of the necessary enzymes, it is not metabolized into pantothenic acid and therefore does not contribute to the body's pool of Coenzyme A. atamanchemicals.com This stereospecific conversion underscores the precise molecular recognition inherent in biological systems, where the three-dimensional structure of a molecule is critical to its function.
Metabolic Conversion and Coenzyme a Biosynthesis Pathway Dynamics
Enzymatic Conversion of DL-Pantothenyl Alcohol to Pantothenic Acid
The initial and critical step in the metabolic utilization of this compound is its oxidation to pantothenic acid. This bioconversion is catalyzed by a class of enzymes known as oxidoreductases.
Research has demonstrated that the enzymatic oxidation of pantothenyl alcohol to pantothenic acid occurs in mammalian tissues, with the liver being a primary site for this conversion. nih.gov The enzyme largely responsible for the first step of this oxidative process has been identified as liver alcohol dehydrogenase (ADH), specifically classified under EC 1.1.1.1 as an alcohol:NAD+ oxidoreductase. jst.go.jp
Alcohol dehydrogenases are a broad family of enzymes that catalyze the interconversion of alcohols to aldehydes or ketones. nih.gov Microbial ADHs, for instance, are categorized into several groups, including zinc-dependent long-chain ADHs and zinc-independent short-chain dehydrogenases. nih.gov The mammalian liver ADH involved in pantothenyl alcohol oxidation utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor to facilitate the removal of hydrogen from the alcohol, converting it into an aldehyde, which is then further oxidized to the carboxylic acid, pantothenic acid.
Alcohol dehydrogenases exhibit broad substrate specificity, acting on a variety of primary and secondary alcohols. nih.govresearchgate.net The specificity and efficiency of the enzyme are described by kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kcat). While specific kinetic data for this compound with purified liver ADH is not extensively detailed in the available literature, the general characteristics of ADH suggest how it processes such substrates.
The Kₘ value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ), reflecting the affinity of the enzyme for the substrate. For various alcohols, ADH enzymes show a wide range of Kₘ values. For example, yeast ADH has a Kₘ for ethanol (B145695) reported to be around 21.5 mM. ijsra.net The enzyme's broad selectivity allows it to accommodate different alcohol structures within its active site, which typically contains a zinc atom to coordinate the alcohol's hydroxyl group. rcsb.org This adaptability enables the oxidation of pantothenyl alcohol, initiating its conversion into a biologically active form.
Table 1: General Kinetic Parameters for Yeast Alcohol Dehydrogenase (ADH) with Ethanol
| Parameter | Value | Reference |
| Kₘ (Michaelis Constant) | 21.5 mM | ijsra.net |
| Vₘₐₓ (Maximum Velocity) | 0.426 (units vary) | ijsra.net |
| Optimal pH | 8.0 | ijsra.net |
| Optimal Temperature | 25 °C | ijsra.net |
Note: This table represents data for ethanol as a substrate and serves as an illustrative example of ADH kinetics.
Phosphorylation of Pantothenic Acid to 4'-Phosphopantothenate
Once pantothenic acid is formed, it enters the universal Coenzyme A biosynthetic pathway. The first, and rate-limiting, step is the phosphorylation of pantothenic acid to form 4'-phosphopantothenate. nih.gov
This critical phosphorylation step is catalyzed by the enzyme Pantothenate Kinase (PanK; EC 2.7.1.33). nih.gov The reaction is ATP-dependent, where PanK facilitates the transfer of the γ-phosphate group from an ATP molecule to the 4'-hydroxyl group of pantothenic acid. wikipedia.org
Mechanistic studies suggest a concerted process where the binding of both ATP and pantothenate to the enzyme's active site precedes the phosphoryl transfer. Key amino acid residues within the active site are crucial for orienting the substrates correctly and for catalysis. The reaction proceeds via the formation of a pantoyl adenylate intermediate. nih.gov The formation of 4'-phosphopantothenate is an essential prerequisite for the subsequent reactions in the CoA pathway. nih.gov
The activity of Pantothenate Kinase is tightly regulated, ensuring that the intracellular concentration of CoA is maintained according to metabolic needs. The primary mode of regulation is feedback inhibition by CoA and its thioester derivatives, such as acetyl-CoA. oregonstate.edu These molecules bind to an allosteric site on the PanK enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.
In mammals, there are four characterized isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3), which are encoded by three different genes. These isoforms exhibit different tissue expression patterns and may have distinct regulatory properties, allowing for differential control of CoA synthesis in various cellular compartments and tissues. For instance, the inhibition by CoA derivatives can be reversed by carnitine, a molecule involved in fatty acid transport into mitochondria, highlighting a link between CoA synthesis and lipid metabolism. oregonstate.edu
Table 2: Mammalian Pantothenate Kinase (PanK) Isoforms
| Isoform | Encoding Gene | General Location/Expression |
| PanK1α | PANK1 | Heart, Kidney |
| PanK1β | PANK1 | Liver, Kidney |
| PanK2 | PANK2 | Mitochondria |
| PanK3 | PANK3 | Ubiquitous |
Downstream Steps in Coenzyme A (CoA) Biosynthesis
Following the formation of 4'-phosphopantothenate, a series of four additional enzymatic reactions are required to complete the synthesis of Coenzyme A.
Addition of Cysteine: The enzyme phosphopantothenoylcysteine synthetase (PPCS) catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with the amino acid cysteine. This reaction forms 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.org
Decarboxylation: Next, the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue of PPC, resulting in the formation of 4'-phosphopantetheine (B1211885). wikipedia.org
Adenylylation: 4'-phosphopantetheine is then adenylylated by the enzyme phosphopantetheine adenylyltransferase (PPAT). This step involves the transfer of an adenosine (B11128) monophosphate (AMP) moiety from ATP to 4'-phosphopantetheine, yielding dephospho-CoA and pyrophosphate.
Final Phosphorylation: In the final step of the pathway, the enzyme dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety of dephospho-CoA, using another molecule of ATP. This reaction produces the final, active form of Coenzyme A.
This five-step pathway, initiated by the phosphorylation of pantothenic acid, is essential for all animals, as CoA is a vital cofactor in numerous metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.org
Enzymatic Reactions from 4'-Phosphopantothenate to Coenzyme A
Following the initial phosphorylation of pantothenate to 4'-phosphopantothenate by the enzyme pantothenate kinase, the pathway proceeds through four subsequent enzymatic steps to yield Coenzyme A. wikipedia.orgnih.gov
Formation of 4'-Phospho-N-pantothenoylcysteine (PPC): The enzyme phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of a cysteine molecule to 4'-phosphopantothenate. wikipedia.org This condensation reaction is coupled with the hydrolysis of ATP and results in the formation of 4'-phospho-N-pantothenoylcysteine. wikipedia.org
Conversion to 4'-Phosphopantetheine: The next step is a decarboxylation reaction. 4'-phosphopantothenoylcysteine is decarboxylated by the enzyme 4'-phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4'-phosphopantetheine. nih.govnih.gov
Generation of Dephospho-CoA: The enzyme 4'-phosphopantetheine adenylyltransferase (PPAT), also known as CoaD, facilitates the transfer of an adenylyl group from ATP to 4'-phosphopantetheine. nih.govreactome.org This reversible reaction forms dephospho-Coenzyme A (dephospho-CoA). nih.gov
Final Phosphorylation to Coenzyme A: The terminal step in the biosynthesis pathway is the phosphorylation of dephospho-CoA. wikipedia.org The enzyme dephosphocoenzyme A kinase (DPCK), or CoaE, catalyzes the transfer of a phosphate (B84403) group from ATP to the 3'-hydroxyl group of the ribose moiety on dephospho-CoA, yielding the final active Coenzyme A molecule. wikipedia.orgnih.gov
Table 1: Enzymatic Steps from 4'-Phosphopantothenate to Coenzyme A
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 4'-Phosphopantothenate | Phosphopantothenoylcysteine synthetase (PPCS) | 4'-Phospho-N-pantothenoylcysteine (PPC) |
| 2 | 4'-Phospho-N-pantothenoylcysteine (PPC) | 4'-Phosphopantothenoylcysteine decarboxylase (PPCDC) | 4'-Phosphopantetheine |
| 3 | 4'-Phosphopantetheine | 4'-Phosphopantetheine adenylyltransferase (PPAT) | Dephospho-Coenzyme A (dephospho-CoA) |
| 4 | Dephospho-Coenzyme A (dephospho-CoA) | Dephosphocoenzyme A kinase (DPCK) | Coenzyme A (CoA) |
Intermediary Metabolites in the CoA Biosynthesis Cascade
The sequential conversion from 4'-phosphopantothenate to Coenzyme A involves several key intermediary molecules, each representing a specific stage in the biosynthetic pathway. These metabolites are crucial for the stepwise assembly of the final cofactor.
4'-Phosphopantothenate: This is the product of the first committed step in CoA biosynthesis, formed by the phosphorylation of pantothenate. wikipedia.org It serves as the substrate for the subsequent addition of cysteine.
4'-Phospho-N-pantothenoylcysteine (PPC): Formed by the enzymatic condensation of 4'-phosphopantothenate and cysteine, PPC is the substrate for the decarboxylation reaction that follows. wikipedia.org
4'-Phosphopantetheine: This intermediate is generated after the removal of a carboxyl group from PPC. nih.gov It contains the critical phosphopantetheine moiety that is also used as a prosthetic group for acyl carrier proteins involved in fatty acid synthesis. nih.govdntb.gov.ua
Dephospho-Coenzyme A (dephospho-CoA): The penultimate molecule in the pathway, dephospho-CoA is formed by the adenylylation of 4'-phosphopantetheine. nih.gov It lacks only the final 3'-phosphate group on the ribose sugar to become active CoA.
Coenzyme A (CoA): The final product, a complex molecule featuring a β-mercaptoethylamine group, pantothenic acid, and a 3'-phosphorylated adenosine diphosphate (B83284) (ADP) moiety. wikipedia.org Its reactive thiol (-SH) group is fundamental to its function as an acyl group carrier.
Integration of CoA into Cellular Metabolic Fluxes
Once synthesized, Coenzyme A becomes a central node in metabolism, participating in over 100 different anabolic and catabolic reactions. nih.gov It is an essential cofactor for cellular growth and is involved in the metabolism of carbohydrates, lipids, and proteins. nih.govnih.gov The primary function of CoA is to carry and transfer acyl groups, most notably as acetyl-CoA, in a variety of fundamental biochemical pathways. wikipedia.org
Role of Coenzyme A in Fatty Acid Metabolism (Synthesis and Oxidation)
Coenzyme A is indispensable for both the synthesis and breakdown of fatty acids. wikipedia.org In its acetyl-CoA form, it serves as the primary building block for fatty acid synthesis, while as acyl-CoA, it is the substrate for β-oxidation.
Fatty Acid Synthesis: In the cytosol, when glucose levels are high, acetyl-CoA is used for the synthesis of fatty acids. wikipedia.org Acetyl-CoA carboxylase, a key regulatory enzyme, converts acetyl-CoA to malonyl-CoA, the committed step in this anabolic process. portlandpress.com The growing fatty acid chain is carried by an acyl carrier protein (ACP), which requires the 4'-phosphopantetheine group donated from CoA. wikipedia.orgnih.gov
Fatty Acid Oxidation (β-oxidation): During periods of energy demand, CoA is crucial for the catabolism of fatty acids. Fatty acids are first activated by being attached to Coenzyme A, forming acyl-CoA molecules. wikipedia.org These acyl-CoA derivatives are then transported into the mitochondria, where they undergo β-oxidation. wikipedia.orgsigmaaldrich.com This cyclical process sequentially shortens the fatty acid chain by two carbons with each turn, releasing one molecule of acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgwikipedia.org
Coenzyme A Participation in the Citric Acid Cycle and Energy Metabolism
Coenzyme A, in the form of acetyl-CoA, plays a pivotal role in cellular respiration by linking glycolysis and fatty acid oxidation to the citric acid cycle (also known as the Krebs or TCA cycle). wikipedia.orgbyjus.com This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. byjus.com
The process begins when acetyl-CoA, generated from the breakdown of glucose (via pyruvate) or fatty acids, transfers its two-carbon acetyl group to the four-carbon molecule oxaloacetate. sigmaaldrich.combyjus.comkhanacademy.org This condensation reaction, catalyzed by citrate (B86180) synthase, forms the six-carbon molecule citrate and releases the Coenzyme A molecule, allowing it to be recycled. byjus.com The citric acid cycle then proceeds through a series of eight enzymatic steps, completely oxidizing the acetate (B1210297) component into two molecules of carbon dioxide. wikipedia.orgbyjus.com The primary purpose of the cycle is not the direct production of large amounts of ATP, but rather the generation of the reduced electron carriers NADH and FADH₂, which subsequently donate their electrons to the electron transport chain to produce the majority of the cell's ATP through oxidative phosphorylation. wikipedia.orgkhanacademy.org
Table 2: Coenzyme A's Role in Key Metabolic Cycles
| Metabolic Pathway | Role of CoA Derivative | Key Input | Key Output/Function |
|---|---|---|---|
| Citric Acid Cycle | Acetyl-CoA | Acetyl-CoA + Oxaloacetate | Citrate formation, generation of NADH, FADH₂, ATP/GTP |
| Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA | Acetyl-CoA | Elongation of fatty acid chains |
| Fatty Acid Oxidation | Acyl-CoA | Fatty Acids + CoA | Generation of Acetyl-CoA for the Citric Acid Cycle |
Acetylation Reactions Mediated by Coenzyme A-Dependent Enzymes
Beyond its role in intermediary metabolism, acetyl-CoA is the universal acetyl group donor for enzymatic protein acetylation, a critical post-translational modification that regulates a vast array of cellular processes. nih.govresearchgate.net Fluctuations in the cellular levels of acetyl-CoA are a key indicator of the cell's metabolic state, directly linking energy status to the regulation of protein function and gene expression. nih.gov
Acetylation of proteins, catalyzed by acetyltransferase enzymes, can occur on lysine (B10760008) residues. nih.gov One of the most studied examples is histone acetylation. Acetyl-CoA-dependent histone acetyltransferases (HATs) transfer acetyl groups to histone tails, which generally leads to a more open chromatin structure and increased gene transcription. nih.govnih.gov Conversely, deacetylases remove these marks. This dynamic process demonstrates how the availability of acetyl-CoA, derived from metabolic pathways, can directly influence the epigenetic landscape and control gene expression. nih.gov Furthermore, a multitude of non-histone proteins, including many metabolic enzymes, are also regulated by acetylation, allowing for rapid, substrate-level control of metabolic pathways in response to nutrient availability. nih.govresearchgate.net
Molecular and Cellular Mechanisms: Preclinical Investigation
Cellular Uptake and Intracellular Trafficking of DL-Pantothenyl Alcohol and its Metabolites
The entry of this compound into cells and the subsequent distribution of its metabolites are critical first steps in its mechanism of action.
This compound, in its stable alcohol form as dexpanthenol (B1670349), is characterized by its good penetration through the skin. This property allows it to be effectively absorbed through the stratum corneum and reach underlying cell layers. Upon traversing the cell membrane, it is rapidly and enzymatically converted into its corresponding acid form, pantothenic acid.
While the specific transport mechanism for pantothenyl alcohol itself is not fully characterized, the uptake of its metabolite, pantothenic acid, is better understood. In intestinal cells, pantothenic acid is absorbed via a saturable, sodium-dependent active transport system, indicating a carrier-mediated process. At higher concentrations, passive diffusion may also contribute to its uptake. It is this intracellular conversion to pantothenic acid that commits the molecule to the cell's metabolic pathways.
Following its formation from this compound, pantothenic acid serves as the key precursor for the biosynthesis of Coenzyme A (CoA). This multi-step enzymatic process dictates the intracellular localization of the compound's ultimate functional metabolites. The initial step, the phosphorylation of pantothenic acid, is catalyzed by the enzyme pantothenate kinase and occurs in the cytoplasm.
The subsequent enzymatic reactions leading to the formation of CoA also take place within the cell, with evidence suggesting that the final stages of CoA synthesis and its primary functions are compartmentalized within the mitochondria. CoA is an indispensable cofactor for numerous metabolic reactions, most notably the tricarboxylic acid (TCA) cycle, which is central to cellular energy production and is located exclusively within the mitochondrial matrix. Therefore, the metabolic fate of this compound is intrinsically linked to cytoplasmic and, crucially, mitochondrial compartments.
Modulation of Gene Expression and Protein Regulation
This compound, through its conversion to active metabolites, can significantly influence cellular function by altering the expression of genes and the regulation of key proteins.
Transcriptomic studies have identified specific genes whose expression is modulated by dexpanthenol, the active form of this compound. In an in vivo study analyzing wounded human skin treated with dexpanthenol, Affymetrix® GeneChip analysis revealed significant changes in gene expression compared to placebo-treated skin.
Notably, there was a marked upregulation of genes involved in inflammation and cellular signaling, including key cytokines and chemokines. For instance, Interleukin-6 (IL-6) mRNA levels were found to be up to 7-fold higher, while Interleukin-1β (IL-1β) and Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1B1) expression increased nearly 6-fold. Conversely, the expression of Psoriasin (S100A7), a protein involved in epidermal differentiation and inflammation, was downregulated. These findings correlate with previous in vitro data from cultured dermal fibroblasts treated with pantothenate.
| Gene | Gene Family/Function | Effect | Observed Fold Change (Approx.) |
|---|---|---|---|
| IL-6 (Interleukin-6) | Cytokine | Upregulation | Up to 7.0x |
| IL-1β (Interleukin-1 beta) | Cytokine | Upregulation | ~6.0x |
| CYP1B1 | Enzyme (Cytochrome P450) | Upregulation | ~6.0x |
| CXCL1 (Chemokine Ligand 1) | Chemokine | Upregulation | ~2.5x |
| CCL18 (Chemokine Ligand 18) | Chemokine | Upregulation | ~2.5x |
| KAP 4-2 (Keratin-Associated Protein 4-2) | Structural Protein | Upregulation | Not specified |
| Psorasin (S100A7) | S100 Protein | Downregulation | Not specified |
The changes observed at the transcript level often translate to altered protein expression. The downregulation of psorasin mRNA was also confirmed at the protein level in dexpanthenol-treated skin. In vitro studies using cultured human hair follicle cells have further detailed the impact of dexpanthenol on key regulatory proteins.
Treatment with dexpanthenol led to a significant increase in the expression of the cellular proliferation marker Ki67. It also upregulated anagen-inducing factors such as β-catenin and versican, and stimulated the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). In contrast, dexpanthenol treatment significantly reduced the protein levels of markers for apoptosis (Caspase-3, Caspase-9) and cell senescence (p21, p16). Furthermore, the expression of Transforming Growth Factor-β1 (TGF-β1), a known inducer of the catagen (regression) phase in hair follicles, was significantly reduced at both the mRNA and protein levels.
| Protein | Function | Cell Type | Effect | Observed Reduction (Approx.) |
|---|---|---|---|---|
| Ki67 | Cell Proliferation Marker | Dermal Papilla Cells | Upregulation | N/A (Increase) |
| β-catenin | Signaling Molecule (Anagen Induction) | Dermal Papilla Cells | Upregulation | N/A (Increase) |
| VEGF | Growth Factor (Angiogenesis) | Dermal Papilla & Outer Root Sheath Cells | Upregulation | N/A (Increase) |
| TGF-β1 | Growth Factor (Catagen Induction) | Dermal Papilla Cells | Downregulation | ~30% (mRNA) |
| Caspase-3 | Apoptosis Marker | Dermal Papilla Cells | Downregulation | ~50% |
| Caspase-9 | Apoptosis Marker | Dermal Papilla Cells | Downregulation | ~20% (mRNA) |
| p21 | Cell Senescence Marker | Dermal Papilla Cells | Downregulation | ~60% |
| p16 | Cell Senescence Marker | Dermal Papilla Cells | Downregulation | ~40% |
Influence on Fundamental Cellular Processes in In Vitro Models
Preclinical research has demonstrated that this compound directly influences fundamental cellular processes, particularly those central to tissue repair and regeneration. In vitro studies using human dermal fibroblasts have shown that its metabolite, calcium D-pantothenate, dose-dependently stimulates both cell migration and proliferation.
In wound-healing assays, pantothenate increased the number of migrating fibroblasts from a baseline of 32 cells/mm to 76 cells/mm and accelerated the mean migration speed from 10.5 µm/hour to 15 µm/hour. The same study reported that pantothenate supplementation led to a 1.2 to 1.6-fold increase in final fibroblast cell densities, confirming its pro-proliferative effect. This activation of fibroblast proliferation has been observed in multiple in vitro and in vivo models.
Beyond fibroblasts, dexpanthenol enhances the viability and proliferation of human hair follicle dermal papilla cells and outer root sheath cells. Mechanistically, these effects are linked to its ability to prevent cellular senescence and apoptosis by downregulating key markers like p21, p16, and caspases. Studies on corneal and conjunctival epithelial cells also show that dexpanthenol can accelerate wound closure in vitro.
| Cellular Process | Parameter | Control (No Pantothenate) | With Pantothenate (100 µg/ml) | Change |
|---|---|---|---|---|
| Migration | Migrating Cells | 32 ± 7 cells/mm | 76 ± 2 cells/mm | ~2.4x Increase |
| Mean Migration Speed | 10.5 µm/hour | 15 µm/hour | ~1.4x Increase | |
| Proliferation | Final Cell Density | Baseline | 1.2 to 1.6-fold higher | 20-60% Increase |
Mechanisms Affecting Cell Senescence and Apoptosis Pathways
Dexpanthenol has been shown to exert protective effects by modulating pathways related to cellular aging and programmed cell death. In studies on human hair follicle cells, treatment with Dexpanthenol led to a significant reduction in the expression of markers associated with cell senescence, specifically p21 and p16. nih.govdntb.gov.ua This downregulation was observed at the mRNA level in both hDPCs and hORSCs. nih.gov
Furthermore, the compound was found to suppress apoptotic pathways. The expression of key apoptosis markers, Caspase 3 and Caspase 9, was significantly reduced in hDPCs after Dexpanthenol treatment. nih.govresearchgate.net This anti-apoptotic effect, combined with the reduction in senescence markers, suggests a mechanism by which Dexpanthenol promotes cell survival and prevents premature aging of follicular cells. semanticscholar.orgmdpi.com
Role in Cellular Differentiation and Morphogenesis
The influence of Dexpanthenol extends to processes of cellular differentiation, particularly within the hair follicle cycle. Research indicates that Dexpanthenol stimulates the expression of several anagen-inducing factors in dermal papilla cells, which are crucial for initiating and elongating the active growth phase (anagen) of the hair cycle. nih.gov Key factors upregulated by Dexpanthenol include Alkaline Phosphatase (ALP), β-catenin, and Versican. nih.govsemanticscholar.org Concurrently, Dexpanthenol was found to reduce the expression of Transforming Growth Factor-beta 1 (TGF-β1), a known promoter of the catagen (regression) phase of the hair follicle. nih.govsemanticscholar.org Additionally, an upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) was noted, which is important for vascularization supporting follicle activity. nih.govdntb.gov.ua
Table 1: Summary of Dexpanthenol's Effects on Human Hair Follicle Cells
| Cell Type | Process Affected | Marker/Factor | Observed Effect | Reference |
|---|---|---|---|---|
| hDPCs | Proliferation | Ki67 | Increase | nih.gov |
| hDPCs & hORSCs | Senescence | p21, p16 | Decrease (mRNA) | nih.govdntb.gov.ua |
| hDPCs | Apoptosis | Caspase 3, Caspase 9 | Decrease (mRNA) | nih.govresearchgate.net |
| hDPCs | Anagen Phase | ALP, β-catenin, Versican | Increase | nih.govsemanticscholar.org |
| hDPCs | Catagen Phase | TGF-β1 | Decrease | nih.govsemanticscholar.org |
Impact on Cellular Bioenergetics and Redox Homeostasis in Experimental Systems
The metabolic role of Pantothenic Acid derivatives, including D-panthenol, points to their involvement in fundamental cellular energy and defense mechanisms. As precursors to Coenzyme A, they are intrinsically linked to mitochondrial function and the management of oxidative stress. nih.gov
Studies on Mitochondrial Respiration and ATP Production
As a precursor to Coenzyme A, which is central to the Krebs cycle and fatty acid oxidation, D-panthenol is implicated in mitochondrial energy metabolism. researchgate.net Preclinical research suggests that panthenol contributes to the protection of mitochondria and the recovery of energy metabolism. researchgate.net Studies have noted its ability to restore the activity of enzymes involved in mitochondrial energy pathways under conditions of oxidative stress. nih.gov This restoration is crucial for maintaining cellular functions that are dependent on an adequate supply of ATP generated through mitochondrial respiration.
Modulation of Oxidative Stress Responses and Antioxidant Systems
D-panthenol has demonstrated significant antioxidant properties in various experimental models. It contributes to the stabilization of the glutathione (B108866) system, a primary cellular antioxidant defense mechanism. nih.gov Research has shown that panthenol can restore the redox potential of the glutathione system and decrease the levels of S-glutathionylated proteins in brain mitochondria under oxidative stress. nih.gov Furthermore, it has been shown to inhibit lipid peroxidation, a key process of oxidative damage to cell membranes. nih.govresearchgate.net The compound may also activate compensatory pathways for the production of NADPH, such as the pentose (B10789219) phosphate (B84403) pathway, which is essential for regenerating the reduced form of glutathione. nih.gov
Table 2: Effects of D-Panthenol on Cellular Redox Homeostasis
| Mechanism | Specific Effect | Experimental Context | Reference |
|---|---|---|---|
| Glutathione System | Restores redox potential | Brain mitochondria under oxidative stress | nih.gov |
| Protein Modification | Decreases S-glutathionylated proteins | Brain mitochondria under oxidative stress | nih.gov |
| Lipid Peroxidation | Inhibits lipid peroxidation | In vitro on isolated mitochondria | nih.govresearchgate.net |
Influence on Endoplasmic Reticulum Stress Pathways
Current preclinical literature from the provided sources does not offer specific details on the direct influence of this compound or its active isomer, Dexpanthenol, on the pathways associated with endoplasmic reticulum (ER) stress. While oxidative stress and disruptions in energy metabolism can be linked to ER stress, dedicated studies investigating this specific interaction for panthenol are not extensively documented.
Interactions with Intracellular Signaling Cascades
This compound, particularly in its biologically active form D-panthenol (dexpanthenol), has been shown to exert its effects by modulating critical intracellular signaling pathways. These interactions are fundamental to its observed neuroprotective and antioxidant properties in preclinical models. The following subsections detail the compound's influence on the AKT/CREB/BDNF and AKT/NRF2 signaling cascades.
Analysis of AKT/CREB/BDNF Pathway Modulation
The AKT/CREB/BDNF pathway is a critical signaling cascade involved in neuronal survival, synaptic plasticity, and cognitive function. researchgate.net Preclinical studies have demonstrated that this compound can positively modulate this pathway, particularly in models of neuroinflammation and neurotoxicity.
In a study investigating lipopolysaccharide (LPS)-induced neuroinflammation in rats, administration of dexpanthenol was found to regulate the CREB/BDNF signaling pathway. researchgate.net LPS is known to induce neuronal damage by triggering an inflammatory response. The research indicated that dexpanthenol treatment can counteract these detrimental effects. Specifically, the study evaluated the gene expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) in hippocampal tissue. The results showed that dexpanthenol administration had a positive regulatory effect on this pathway, suggesting a mechanism for its neuroprotective properties. researchgate.net
Further research in a model of doxorubicin-induced neurotoxicity provided more insight into the role of the AKT kinase in this pathway. Doxorubicin, a chemotherapy agent, can cause neuronal damage. This study demonstrated that dexpanthenol ameliorated this neurotoxicity by regulating the AKT/CREB/BDNF signaling pathway. researchgate.net The activation of AKT is a crucial upstream event that leads to the phosphorylation and activation of CREB, which in turn promotes the transcription of BDNF. By modulating this cascade, dexpanthenol supports neuronal resilience and protection against toxic insults.
The following table summarizes the key findings from a preclinical study on the effects of dexpanthenol on the CREB/BDNF pathway in an LPS-induced neuroinflammation model.
| Treatment Group | Relative mRNA Expression of CREB | Relative mRNA Expression of BDNF |
| Control | Normal | Normal |
| LPS | Decreased | Decreased |
| LPS + Dexpanthenol | Increased compared to LPS group | Increased compared to LPS group |
| Dexpanthenol | Normal | Normal |
This table is a representation of the qualitative findings described in the cited research. researchgate.net Specific quantitative data was not provided in the abstract.
Investigation of AKT/NRF2 Signaling Regulation
The AKT/NRF2 signaling pathway is a primary cellular defense mechanism against oxidative stress. science.gov Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The activation of NRF2 is, in part, regulated by the upstream kinase AKT.
A key preclinical study demonstrated that dexpanthenol can effectively regulate the AKT/NRF2 signaling pathway in the context of doxorubicin-induced neurotoxicity. researchgate.net The study's findings indicated that dexpanthenol's protective effects on neuronal cells are mediated through its ability to enhance this antioxidant pathway. By modulating AKT/NRF2 signaling, dexpanthenol helps to mitigate oxidative damage, a common mechanism of chemotherapy-induced neurotoxicity. researchgate.net
The regulation of this pathway is crucial for maintaining redox homeostasis within cells. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products, is implicated in a variety of pathological conditions. physiology.org The ability of this compound to activate the AKT/NRF2 pathway underscores its therapeutic potential as a cytoprotective agent.
The table below outlines the observed effects of dexpanthenol on the AKT/NRF2 signaling pathway in a doxorubicin-induced neurotoxicity model.
| Treatment Group | Key Observations on AKT/NRF2 Signaling | Outcome |
| Doxorubicin | Inhibition of AKT/NRF2 pathway | Increased oxidative stress and neuronal damage |
| Doxorubicin + Dexpanthenol | Regulation and activation of AKT/NRF2 pathway | Reduced oxidative stress and protection against neuronal damage |
This table summarizes the conceptual findings of the research on dexpanthenol's regulatory role in the AKT/NRF2 pathway. researchgate.net
Role in Diverse Biological Systems and Model Organisms Beyond Human Clinical Context
DL-Pantothenyl Alcohol in Microbial Metabolism and Growth
The pantothenate and CoA biosynthesis pathways are indispensable for the survival and virulence of many microorganisms. oup.comresearchgate.net The essentiality of these pathways has made them attractive targets for the development of novel antimicrobial agents.
Pantothenic acid is a vital nutrient for the growth of pathogenic microorganisms as it is the precursor to CoA. oup.com CoA is a critical cofactor for numerous cellular processes, including the tricarboxylic acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids. nih.gov Consequently, the ability to either synthesize pantothenate or acquire it from the host environment is fundamental for bacterial survival and infectivity.
In many bacteria, such as Escherichia coli and Salmonella typhimurium, pantothenate is synthesized from the precursors aspartate and an intermediate in valine biosynthesis, α-ketoisovalerate. nih.govresearchgate.net The pathway involves a series of enzymatic steps catalyzed by products of the pan genes (panB, panC, panD, panE). nih.govresearchgate.net The inability to produce this vitamin renders the microorganism unable to synthesize CoA, leading to growth inhibition. nih.gov For instance, engineering a pantothenate auxotroph of Mycobacterium tuberculosis by disrupting its biosynthetic pathway severely limits its growth, a principle that has been harnessed to create attenuated live vaccines. nih.gov This highlights that inhibiting pantothenate production is an effective antibacterial strategy. nih.gov
Pantothenate kinase (PanK, or CoaA in prokaryotes) is a key enzyme that catalyzes the first, and often rate-limiting, step in the CoA biosynthetic pathway: the phosphorylation of pantothenate to 4'-phosphopantothenate. oup.comnih.gov Due to significant structural differences between prokaryotic and eukaryotic PanK enzymes, the bacterial enzyme is a prime target for developing specific antimicrobial inhibitors. oup.comnih.gov
This compound (panthenol) has demonstrated inhibitory effects on prokaryotic pantothenate kinase. nih.govjst.go.jp Specifically, it has been shown to markedly inhibit the phosphorylation activity of the type II pantothenate kinase found in Staphylococcus aureus. nih.govjst.go.jp Since type II CoaA enzymes are found exclusively in staphylococci, panthenol can selectively suppress the growth of species like S. aureus, S. epidermidis, and S. saprophyticus. nih.govjst.go.jpjst.go.jp The inhibitory effect of panthenol on bacterial growth is dependent on the type of CoaA enzyme the bacteria possesses. nih.gov While it effectively suppresses staphylococci with type II CoaA, it has little effect on the growth of E. coli, which has a type I CoaA. nih.govresearchgate.net
Other analogs of pantothenic acid, such as N-substituted pantothenamides, also show potent antimicrobial activity by targeting the CoA pathway. nih.govrsc.org These compounds can act as substrates for PanK, leading to the formation of inactive or "poisonous" CoA analogs that disrupt cellular metabolism. acs.org
| Inhibitor/Analog | Target Organism(s) | Enzyme Type Targeted | Reported Effect |
|---|---|---|---|
| Pantothenol (this compound) | Staphylococcus aureus, S. epidermidis, S. saprophyticus | Type II CoaA | Inhibits phosphorylation activity of CoaA and suppresses bacterial growth. nih.govjst.go.jpjst.go.jp |
| Pantothenol (this compound) | Mycobacterium tuberculosis | Type I CoaA | Suppresses phosphorylation activity. nih.gov |
| N-pentylpantothenamide | Staphylococcus aureus, Escherichia coli | Type II CoaA (S. aureus), Type I CoaA (E. coli) | Acts as a substrate, leading to inhibition of the CoA pathway. nih.govacs.org |
| N-heptylpantothenamide | Staphylococcus aureus | Type II CoaA | Effectively interferes with bacterial growth. nih.gov |
| CJ-15,801 | Staphylococcus aureus | Type II CoaA | Inhibits type II CoaA and interferes with growth. nih.gov |
In addition to de novo synthesis, bacteria can acquire pantothenate from their environment via active transport systems. nih.gov In Escherichia coli, the uptake of pantothenic acid is facilitated by a specific transport system characterized as a high-affinity pantothenate permease. nih.gov This transport is dependent on the membrane electrochemical gradient and is stimulated by sodium ions. nih.gov
The system works via sodium cotransport, where the influx of sodium ions down their electrochemical gradient drives the uptake of pantothenate into the cell. nih.gov Research has shown that sodium ions stimulate this uptake by significantly reducing the transport constant (Kt) for pantothenate, thereby increasing the affinity of the transporter for its substrate. nih.gov Once inside the cell, pantothenate is rapidly phosphorylated by pantothenate kinase. However, this phosphorylation is not a prerequisite for uptake, as the vitamin can be concentrated within the cell even when ATP is depleted. nih.gov
| Parameter | Value/Characteristic | Reference |
|---|---|---|
| Transport System | High-affinity pantothenate permease | nih.gov |
| Specificity | Specific for pantothenate | nih.gov |
| Transport Constant (Kt) | 0.4 µM | nih.gov |
| Maximum Velocity (Vmax) | 1.6 pmol/min per 10⁸ cells | nih.gov |
| Energy Source | Membrane electrochemical gradient (not directly ATP) | nih.gov |
| Mechanism | Sodium cotransport | nih.gov |
Insights from Plant Biochemistry
Like microorganisms, plants synthesize pantothenate de novo, and this pathway is fundamental to their metabolism and growth. nih.govdntb.gov.uaresearchgate.net
The biosynthesis of pantothenate in plants follows a pathway similar to that in E. coli, starting from α-ketoisovalerate and β-alanine. nih.govresearchgate.net Research in the model plant Arabidopsis thaliana has led to the identification and cloning of genes encoding several key enzymes in this pathway. nih.gov
The first and last enzymes, ketopantoate hydroxymethyltransferase (KPHMT) and pantothenate synthetase (PtS), are encoded by the panB and panC genes, respectively. nih.govnih.gov Interestingly, studies of subcellular localization using green fluorescent protein (GFP) fusions have revealed a compartmentalization of the pathway. In Arabidopsis, the two KPHMT enzymes are targeted exclusively to the mitochondria, while pantothenate synthetase is found in the cytosol. nih.gov This spatial separation implies that pathway intermediates must be transported across the mitochondrial membrane. nih.gov
The synthesis of β-alanine in plants appears to differ from the prokaryotic route. While bacteria typically use aspartate-α-decarboxylase (ADC), encoded by panD, a homolog for this gene is unlikely to exist in plants. nih.govresearchgate.net This suggests that plants utilize an alternative route to produce β-alanine, possibly through the degradation of spermine, propionate, or uracil. researchgate.net
Direct research on the specific roles of exogenously applied this compound in plant physiology is limited. However, its function can be inferred from its role as a provitamin of pantothenic acid. wikipedia.orgatamanchemicals.comatamanchemicals.com Once absorbed and converted to pantothenic acid, it would feed into the plant's pool of this essential vitamin, thereby supporting the synthesis of CoA. researchgate.net
CoA is central to primary and secondary metabolism in plants. It is indispensable for:
Cellular Respiration: Acetyl-CoA is the entry point into the citric acid cycle.
Fatty Acid Synthesis and Degradation: CoA and ACP are fundamental to the production and breakdown of lipids, which are vital for membrane formation, energy storage, and signaling. nih.gov
Synthesis of Secondary Metabolites: Many plant compounds, including certain hormones, pigments, and defense molecules, are derived from CoA-dependent pathways.
Stress Adaptation: The precursor to pantothenate, β-alanine, is known to play a role in environmental stress adaptation in plants. researchgate.net Enhancing the pantothenate pool could potentially bolster stress resilience.
Therefore, this compound could potentially influence plant growth, development, and response to environmental stresses by supporting the robust synthesis of CoA and its downstream products.
Preclinical In Vivo Animal Model Studies for Mechanistic Elucidation
Preclinical studies utilizing in vivo animal models are fundamental for elucidating the mechanisms of action of therapeutic compounds in a complex biological system. These investigations allow for the controlled examination of biochemical and cellular responses within specific organs and tissues, providing insights that are not attainable through in vitro methods alone. The following sections detail the findings from such studies on this compound, focusing on its effects in rat models.
Investigation of Biochemical Effects in Specific Organs (e.g., Rat Liver, Heart)
Research in preclinical rat models has explored the biochemical influence of pantothenyl alcohol and its derivatives on the liver and heart, revealing organ-specific effects on metabolism, oxidative stress, and inflammatory responses.
In the rat liver , studies have indicated a role for pantothenic acid, the vitamin precursor to pantothenyl alcohol, in lipid metabolism. A deficiency in pantothenic acid has been shown to alter the composition of microsomal lipids, leading to a significant decrease in phosphatidylcholine. nih.gov Furthermore, pantethine, a derivative of pantothenic acid, has been demonstrated to be more effective than pantothenate in elevating the total Coenzyme A (CoA) content within the rat liver, a critical factor for numerous metabolic pathways. nih.gov In a model of lipopolysaccharide (LPS)-induced endotoxic shock in rats, treatment with dexpanthenol (B1670349) (a form of pantothenyl alcohol) was found to ameliorate the levels of glutathione (B108866) (GSH) and catalase (CAT) in the liver, suggesting a restorative effect on the organ's antioxidant status. dntb.gov.ua
The rat heart has been a significant focus of investigation, particularly in models of induced cardiac damage. In a study involving isoproterenol-induced cardiac injury, dexpanthenol administration demonstrated protective effects by modulating markers of oxidative stress. nih.gov The treatment led to a significant reduction in total oxidant status (TOS) and the oxidative stress index (OSI). nih.gov Concurrently, it was observed that the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), which were diminished by the induced cardiac damage, were significantly preserved in the dexpanthenol-treated groups. nih.gov Another study using a lipopolysaccharide-induced cardiovascular toxicity model in rats found that dexpanthenol treatment reduced inflammation, oxidative stress, and apoptosis in heart tissue. nih.gov This protective mechanism was associated with significant decreases in the levels of Interleukin-6 (IL-6), Tumor necrosis factor-alpha (TNFα), and Vascular Endothelial Growth Factor (VEGF). nih.gov Histopathological examination in these studies revealed that dexpanthenol treatment attenuated morphological alterations such as cardiomyocyte disorganization, loss of myofibrils, and cytoplasmic vacuolization. nih.gov
Table 1: Biochemical Effects of Dexpanthenol in Rat Heart Injury Models
| Model of Injury | Biomarker | Effect Observed with Dexpanthenol Treatment |
|---|---|---|
| Isoproterenol-Induced | Total Oxidant Status (TOS) | Reduced |
| Isoproterenol-Induced | Oxidative Stress Index (OSI) | Reduced |
| Isoproterenol-Induced | Superoxide Dismutase (SOD) | Activity Increased/Preserved |
| Isoproterenol-Induced | Catalase (CAT) | Activity Increased/Preserved |
| Isoproterenol-Induced | Glutathione Peroxidase (GPX) | Activity Increased/Preserved |
| Isoproterenol-Induced | Caspase-3 | Reduced |
| Lipopolysaccharide-Induced | Interleukin-6 (IL-6) | Reduced |
| Lipopolysaccharide-Induced | Tumor Necrosis Factor-α (TNF-α) | Reduced |
| Lipopolysaccharide-Induced | Total Oxidant Status | Reduced |
| Lipopolysaccharide-Induced | Oxidative Stress Index | Reduced |
| Lipopolysaccharide-Induced | Caspase-3 | Reduced Staining |
Studies on Cellular Function in Animal Tissues (e.g., Neuroprotection in Head Injury Models)
The neuroprotective potential of this compound, specifically its biologically active form dexpanthenol, has been investigated in animal models of traumatic brain injury (TBI). These studies provide evidence that the compound can mitigate secondary injury cascades that exacerbate initial trauma.
In a rat model of TBI, dexpanthenol administration was found to significantly reduce oxidative damage and suppress apoptosis. nih.govnih.gov Twenty-four hours following trauma, brain tissues of rats treated with dexpanthenol showed decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov The treatment also counteracted the trauma-induced increase in myeloperoxidase (MPO) levels, an indicator of neutrophil infiltration and inflammation. nih.govnih.gov
Furthermore, dexpanthenol demonstrated a capacity to bolster the brain's endogenous antioxidant defense systems. The activities of superoxide dismutase (SOD) and catalase (CAT), which were decreased in the trauma-only group, were found to be increased to levels above that of the controls in the dexpanthenol-treated group. nih.govnih.gov Similarly, another study confirmed that in a head trauma model, levels of SOD, CAT, and glutathione peroxidase (GPx) were significantly higher in the dexpanthenol-treated group compared to the untreated trauma group. nih.govcabidigitallibrary.org
The anti-apoptotic effect of dexpanthenol in the context of TBI is supported by findings of reduced caspase-3 activity in the brain tissue of treated rats. nih.govnih.gov Histopathological analysis of the brain cortices corroborated these biochemical findings, revealing relatively less neuronal damage, hemorrhage, edema, and cellular infiltration in the dexpanthenol group compared to the trauma group. nih.govnih.govcabidigitallibrary.org These results suggest that dexpanthenol alleviates brain damage caused by TBI by stimulating antioxidant systems and suppressing apoptosis. nih.govnih.gov
Table 2: Neuroprotective Effects of Dexpanthenol in Rat Traumatic Brain Injury Models
| Biomarker/Parameter | Effect Observed with Dexpanthenol Treatment |
|---|---|
| Malondialdehyde (MDA) | Decreased |
| Myeloperoxidase (MPO) | Decreased |
| Superoxide Dismutase (SOD) | Increased Activity |
| Catalase (CAT) | Increased Activity |
| Glutathione Peroxidase (GPx) | Increased Activity |
| Caspase-3 | Decreased Activity |
| Neuronal Damage (Histopathology) | Reduced |
| Hemorrhage (Histopathology) | Reduced |
| Edema (Histopathology) | Reduced |
| Cell Infiltration (Histopathology) | Reduced |
Advanced Analytical Methodologies for Dl Pantothenyl Alcohol Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of DL-Pantothenyl Alcohol, offering robust platforms for both separation and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques, each providing distinct advantages for research and quality control.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantiomeric separation of this compound. researchgate.netnih.gov The success of this separation hinges on the use of chiral stationary phases (CSPs). Research has explored various types of CSPs, including those based on amylose (B160209), β-cyclodextrin, and isopropyl carbamate (B1207046) cyclofructan 6, tested in normal-phase separation mode. researchgate.netresearchgate.net
An optimal system for resolving the enantiomers has been identified using a CSP based on amylose tris(3,5-dimethylphenylcarbamate). researchgate.netnih.gov When combined with a mobile phase of hexane/ethanol (B145695) (60/40, v/v), this system achieves a high resolution (Rs) value of 2.49. researchgate.net The method demonstrates excellent linearity over a concentration range of 1.0 × 10⁻³ to 1.3 mg/mL, with a limit of detection (LOD) of 0.3 × 10⁻³ mg/mL for both D- and L-enantiomers. researchgate.net Another study utilizing a coupled achiral (amino type) and chiral (amylose) column system reported an even higher resolution of 2.7. nih.gov
Diverse detection methods are employed in conjunction with HPLC. Low-wavelength ultraviolet (UV) detection is common, often set at 200 nm or 210 nm. researchgate.netsielc.com Polarimetric detectors have also been used, providing specific information on the optical rotation of the separated enantiomers. researchgate.netnih.gov The combination of these techniques allows for accurate quantification and confirmation of the enantiomeric forms of pantothenyl alcohol in various preparations. nih.govresearchgate.net
Table 1: HPLC Conditions for Enantiomeric Separation of Pantothenyl Alcohol
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Coupled achiral (amino) and chiral (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol (60/40, v/v) | n-Hexane/Ethanol (60:40, v/v) |
| Flow Rate | 0.8 mL/min | 0.8 cm³/min |
| Detection | UV (210 nm), Polarimetric | UV, Polarimetric |
| Resolution (Rs) | 2.49 | 2.7 |
| Analysis Time | - | 10 minutes |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.3 µg/cm³ |
| Limit of Quantitation (LOQ) | - | 1.0 µg/cm³ |
| Source | researchgate.net | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection in Biological Matrices
For the sensitive and selective quantification of compounds in complex biological matrices such as plasma, urine, or serum, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. researchgate.netmdpi.com These techniques are essential for pharmacokinetic and drug metabolism studies. researchgate.net While specific LC-MS/MS methods dedicated solely to this compound in biological fluids are not extensively detailed in the provided literature, the methodology is standard for related B vitamins and their derivatives. uoa.gr
The primary advantage of LC-MS/MS is its high selectivity and sensitivity, which allows for the detection of analytes at very low concentrations. researchgate.net However, a significant challenge in bio-analysis is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. nih.gov Careful sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is crucial to minimize these effects. mdpi.comnih.gov The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can also significantly influence the degree of matrix interference, with ESI often being more susceptible. nih.gov
Electrophoretic Techniques for Enantiomeric Separation and Analysis
Electrophoretic techniques, particularly those performed in a capillary format, offer a powerful alternative to HPLC for chiral separations, characterized by high efficiency, short analysis times, and low consumption of reagents. researchgate.netnih.gov
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
A landmark development in the analysis of pantothenyl alcohol was the establishment of the first Capillary Electrophoresis (CE) method for its enantiomeric separation. researchgate.netnih.gov The specific mode used was electrokinetic chromatography with cyclodextrins (CD-EKC), a variant of Micellar Electrokinetic Chromatography (MEKC). nih.gov This approach leverages the differential interaction of the D- and L-enantiomers with a chiral selector (in this case, a cyclodextrin) added to the background electrolyte. This technique has proven effective for analyzing panthenol in pharmaceutical and cosmetic formulations. nih.gov
Chiral Separation Strategies Using Cyclodextrins for D- and L-Enantiomers
Cyclodextrins are the most crucial chiral selectors for the enantiomeric resolution of this compound in electrophoretic methods. researchgate.netnih.gov The mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) host and the enantiomer guests, which then migrate at different velocities under the applied electric field. mdpi.com
A highly effective separation was achieved using (2-carboxyethyl)-β-CD (CE-β-CD) as the chiral selector. researchgate.netnih.gov Optimal conditions were established using a 100 mM borate (B1201080) buffer at pH 9.0, containing 25 mM of the cyclodextrin selector. nih.gov The separation was performed at 30°C with an applied voltage of 30 kV. nih.gov Under these parameters, an enantiomeric resolution of 2.0 was obtained in a rapid analysis time of just 4.2 minutes. nih.gov This method is sensitive enough to detect the L-panthenol impurity at a 0.1% level relative to the D-panthenol enantiomer, meeting stringent regulatory guidelines. nih.gov
Table 2: Capillary Electrophoresis Conditions for Enantiomeric Separation of Pantothenyl Alcohol
| Parameter | Optimized Condition |
|---|---|
| Technique | Cyclodextrin-Electrokinetic Chromatography (CD-EKC) |
| Chiral Selector | (2-carboxyethyl)-β-CD (CE-β-CD) |
| Selector Concentration | 25 mM |
| Background Electrolyte | 100 mM Borate Buffer |
| pH | 9.0 |
| Voltage | 30 kV |
| Temperature | 30 °C |
| Resolution (Rs) | 2.0 |
| Analysis Time | 4.2 min |
| Source | nih.gov |
Spectroscopic Approaches for Molecular Characterization in Complex Systems
Spectroscopic techniques provide valuable information on the molecular structure and can be used for quantification, often in conjunction with chiral selectors for enantiomeric differentiation.
A notable study employed Near-Infrared (NIR) and UV/VIS spectrometry for the chiral analysis of panthenol. researcher.life This approach used β-cyclodextrin as a chiral selector to induce spectral differences between the inclusion complexes formed with the D- and L-enantiomers. researcher.life While the spectral differences were subtle, they were successfully quantified using chemometric methods, specifically Partial Least Squares (PLS) calibration models. researcher.life The most significant spectral variations were observed in the NIR region between 4000 and 8000 cm⁻¹. researcher.life This spectro-chemometric method provides a rapid and inexpensive alternative for determining the enantiomeric excess in pharmaceutical products. researcher.life
Other spectroscopic methods mentioned in the literature for the analysis of pantothenyl alcohol and its derivatives include Infrared (IR) absorption spectrophotometry for chemical identification and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural characterization, particularly after derivatization. nih.govnih.gov
Confocal Raman Microspectroscopy for In Vitro Cellular Component Analysis
Confocal Raman Microspectroscopy (CRM) is a non-invasive, label-free optical technique that provides detailed chemical information at a subcellular level. nih.govnih.govacs.org This methodology is predicated on the principle of Raman scattering, which involves the inelastic scattering of monochromatic light from a laser source. nih.gov When the laser interacts with a sample, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency. This frequency shift is characteristic of the specific molecular vibrations within the sample, providing a unique chemical "fingerprint" for each compound. nih.gov
By integrating a Raman spectrometer with a confocal microscope, it is possible to acquire these spectral fingerprints from microscopic volumes within a single cell. nih.gov The confocal setup allows for optical sectioning, effectively rejecting out-of-focus light and enabling the three-dimensional mapping of chemical components within the cell. acs.org This capability is invaluable for studying the uptake, distribution, and metabolism of exogenous compounds, such as this compound, in an in vitro setting. nih.govnih.gov
The application of CRM to cellular analysis involves raster-scanning the laser beam across a cell and collecting a complete Raman spectrum at each point. This generates a hyperspectral dataset that can be analyzed using multivariate statistical methods, such as principal component analysis (PCA) or k-means clustering. rsc.org These analytical techniques can differentiate the spectra of various cellular components and the compound of interest, allowing for the visualization of their spatial distribution. rsc.orgrsc.org Researchers can thus map the localization of a substance within distinct organelles like the nucleus, mitochondria, endoplasmic reticulum, and lipid droplets. rsc.orgnih.govmdpi.com
While specific studies on the in vitro cellular analysis of this compound using CRM are not extensively documented in publicly available literature, the methodology has been successfully applied to track the intracellular fate of a wide array of molecules, including other vitamins, drugs, and nanoparticles. nih.govfrontiersin.org For instance, the technique has been used to quantitatively study the uptake and distribution of small molecules within individual cells, providing insights into their mechanisms of action and interaction with cellular structures. nih.govnih.gov
In a hypothetical study investigating the cellular uptake of this compound, researchers would first acquire the reference Raman spectrum of the pure compound. This signature spectrum would then be used to identify its presence within the complex biochemical matrix of the cell. Human cell lines, such as keratinocytes or fibroblasts, would be cultured and incubated with this compound. Following incubation, the cells would be analyzed by CRM to map the intracellular distribution of the compound.
The expected outcome would be a series of chemical images and quantitative data detailing the localization and relative concentration of this compound in different subcellular compartments. This information is crucial for understanding its biological activity at a cellular level.
Below is an illustrative data table representing the type of quantitative findings that could be generated from such a study.
| Subcellular Compartment | Characteristic Raman Peak (cm⁻¹) | Relative Concentration of this compound (Arbitrary Units ± SD) | Primary Associated Biomolecules |
|---|---|---|---|
| Nucleus | 784 | 15 ± 3.2 | DNA/RNA |
| Cytoplasm | 1450 | 45 ± 5.8 | Proteins, Lipids |
| Mitochondria | - | 25 ± 4.1 | Proteins, Lipids |
| Lipid Droplets | 1656 | 5 ± 1.5 | Triacylglycerols |
This table is a hypothetical representation of data that could be obtained from a CRM study. The specific Raman peaks and concentration values would need to be determined through experimental investigation.
The data presented in such a table would be derived from the analysis of the hyperspectral images, where the intensity of the characteristic Raman peaks for this compound is quantified within regions identified by the spectral signatures of key cellular biomolecules. mdpi.comresearchgate.net For example, the nucleus is typically identified by strong Raman bands associated with nucleic acids (e.g., 784 cm⁻¹), while the cytoplasm shows a mixture of protein and lipid signals. mdpi.com By correlating the presence of this compound with these cellular markers, a detailed understanding of its intracellular behavior can be achieved.
Synthetic Biology and Biotechnological Approaches for Pantothenate Production in Research
Microbial Fermentation Strategies for D-Pantothenic Acid Production
Microbial fermentation offers a promising alternative for the production of D-pantothenic acid, utilizing renewable resources and offering the potential for high yields of the desired stereoisomer. tandfonline.com Research has primarily centered on the metabolic engineering of microorganisms to enhance their natural production capabilities and the optimization of fermentation conditions to maximize product titers.
Metabolic engineering strategies aim to redirect cellular metabolism towards the overproduction of D-pantothenic acid by modifying key enzymatic pathways. Both Bacillus megaterium and Escherichia coli have been extensively studied as microbial cell factories for this purpose. nih.govmdpi.com
In Escherichia coli, a common strategy involves the overexpression of genes encoding key enzymes in the D-pantothenic acid biosynthesis pathway. For instance, recombinant E. coli W3110 strains have been developed by modifying the metabolic pathway to enhance production. nih.govnih.gov One study focused on engineering the ketopantoate hydroxymethyltransferase (KPHMT), a crucial enzyme in the pathway encoded by the panB gene. By creating a variant of KPHMT from Corynebacterium glutamicum, researchers were able to increase the D-pantothenic acid titer in an engineered E. coli strain to 41.17 g/L. bohrium.com Further engineering efforts on KPHMT have also been shown to improve D-pantothenic acid yields. bohrium.com
Bacillus megaterium has also emerged as a valuable host for D-pantothenic acid production. One approach involved expressing the panC gene, which encodes pantoate-β-alanine ligase, from various bacterial sources in B. megaterium. The expression of the panC gene from Bacillus subtilis resulted in a high pantoate-β-alanine ligase activity of 61.62 ± 2.15 U/mL. nih.gov Another study focused on engineering both the precursor and co-factor supply in B. megaterium. By overexpressing key genes for the synthesis of the precursor D-pantoic acid, a production of 0.53 ± 0.08 g/L of D-pantothenic acid was achieved in shake flasks without the need for precursor supplementation. consensus.appresearchgate.net Further co-expression of enzymes involved in the supply of the other precursor, β-alanine, enhanced the D-pantothenic acid concentration to 2.56 ± 0.05 g/L in shake flasks. consensus.appresearchgate.net
| Microorganism | Genetic Modification | Key Enzyme(s) Targeted | Resulting D-Pantothenic Acid Titer | Reference |
| Escherichia coli W3110 | Plasmid-based overexpression | PanB, PanC | 31.6 g/L | nih.gov |
| Escherichia coli W3110 DPA-11 | Overexpression of engineered panB | Ketopantoate hydroxymethyltransferase (KPHMT) | 41.17 g/L | bohrium.com |
| Bacillus megaterium | Expression of B. subtilis panC | Pantoate-β-alanine ligase | Not specified in titer, but high enzyme activity (61.62 ± 2.15 U/mL) | nih.gov |
| Bacillus megaterium | Overexpression of D-pantoic acid synthesis genes | Not specified | 0.53 ± 0.08 g/L | consensus.appresearchgate.net |
| Bacillus megaterium | Co-expression of precursor and co-factor supply genes | Pantoate-β-alanine ligase, L-aspartate-1-decarboxylase, etc. | 2.56 ± 0.05 g/L | consensus.appresearchgate.net |
Beyond genetic modifications, the optimization of fermentation conditions is critical for maximizing the production of D-pantothenic acid. This involves fine-tuning parameters such as nutrient concentrations, feeding strategies, and cultivation conditions.
Statistical optimization techniques, such as the Plackett-Burman design and Box-Behnken design, have been employed to identify the most significant factors affecting D-pantothenic acid biosynthesis in recombinant E. coli. nih.govnih.gov These studies revealed that glucose, β-alanine, and (NH₄)₂SO₄ concentrations are critical. nih.govnih.gov Optimization of these components in a shake flask fermentation led to an increase in the D-pantothenic acid titer from 3.2 g/L to 6.73 g/L. nih.govnih.gov
Fed-batch fermentation strategies have proven to be particularly effective in achieving high-titer production. In a 5 L fermenter with a recombinant E. coli W3110 strain, an isoleucine feeding strategy was implemented, which significantly increased the titer and productivity of D-pantothenic acid to 31.6 g/L and 13.2 g/L·d, respectively. nih.govnih.gov This represented a 4.66-fold increase in titer compared to batch culture. nih.govnih.gov Similarly, for an engineered Bacillus megaterium strain, fed-batch fermentation with the external addition of precursor substrates resulted in a D-pantothenic acid titer of 45.56 ± 0.53 g/L. nih.gov When the same strain was engineered to produce D-pantothenic acid without precursor supplementation, fed-batch fermentation yielded 4.78 ± 0.53 g/L, which increased to 19.52 ± 0.26 g/L with the supplementation of β-alanine. consensus.appresearchgate.net
| Fermentation Strategy | Microorganism | Key Optimization Parameters | Initial Titer | Optimized Titer | Reference |
| Shake Flask Optimization | Recombinant E. coli W3110 | Glucose, β-alanine, (NH₄)₂SO₄ | 3.2 g/L | 6.73 g/L | nih.govnih.gov |
| Fed-Batch Fermentation | Recombinant E. coli W3110 | Isoleucine feeding | Not specified (batch) | 31.6 g/L | nih.govnih.gov |
| Fed-Batch Fermentation | Bacillus megaterium | External precursor supplementation | Not specified | 45.56 ± 0.53 g/L | nih.gov |
| Fed-Batch Fermentation | Engineered B. megaterium | β-alanine supplementation | 4.78 ± 0.53 g/L (without) | 19.52 ± 0.26 g/L (with) | consensus.appresearchgate.net |
Chemo-Enzymatic Synthesis Routes for Stereoselective Production
Chemo-enzymatic synthesis offers a powerful approach that combines the selectivity of enzymes with the efficiency of chemical reactions to produce enantiomerically pure compounds. This is particularly relevant for the synthesis of D-pantothenic acid, where the stereochemistry is crucial for its biological activity.
A notable chemo-enzymatic route involves the stereoselective reduction of a ketone precursor. One such process utilizes a ketoreductase (KRED) to catalyze the reduction of ethyl 2′-ketopantothenate to ethyl (R)-pantothenate, the direct precursor to D-pantothenic acid. rsc.orgx-mol.com Through enzyme screening and protein engineering, a mutant ketoreductase was developed with a 2.3-fold enhanced specific activity and a 5.2-fold improved catalytic efficiency compared to the wild-type enzyme. rsc.orgx-mol.com
This engineered enzyme was then used in a whole-cell biocatalyst system with a co-expressed glucose dehydrogenase for cofactor regeneration. This system achieved the complete reduction of 100 g L⁻¹ of ethyl 2′-ketopantothenate, yielding the desired ethyl (R)-pantothenate in 86% isolated yield and with an excellent enantiomeric excess of over 99%. rsc.orgx-mol.com The subsequent chemical conversion of ethyl (R)-pantothenate to D-pantothenic acid was achieved with a 97% yield. rsc.orgx-mol.com This biocatalytic process boasts a high space-time yield of 520 g L⁻¹ d⁻¹. rsc.orgx-mol.com
Another chemo-enzymatic approach focuses on the deracemization of DL-pantolactone, a key intermediate. researchgate.net This method employs a three-enzyme cascade, and under optimized conditions, it can convert 1.25 M DL-pantolactone to D-pantolactone with an enantiomeric excess of 98.6% and a productivity of 107.7 g/(l·d). researchgate.net
| Enzymatic Step | Key Enzyme | Substrate | Product | Yield/Stereoselectivity | Reference |
| Stereoselective Reduction | Engineered Ketoreductase (KRED) | Ethyl 2′-ketopantothenate | Ethyl (R)-pantothenate | 86% isolated yield, >99% ee | rsc.orgx-mol.com |
| Deracemization | Three-enzyme cascade | DL-pantolactone | D-pantolactone | 98.6% e.e.p | researchgate.net |
Industrial Relevance for Academic Research Material Supply
The advancements in microbial fermentation and chemo-enzymatic synthesis of D-pantothenic acid hold significant industrial relevance, which extends to the supply of this compound for academic research purposes. The development of highly efficient and sustainable production methods is driven by the large-scale needs of the food, feed, cosmetic, and pharmaceutical industries. tandfonline.comnih.govnih.gov
The establishment of robust microbial cell factories and optimized fermentation processes provides a reliable and scalable platform for producing D-pantothenic acid. tandfonline.com While the primary goal may be industrial-scale production, these platforms can be readily adapted to produce smaller, high-purity batches suitable for research applications. This ensures a consistent and cost-effective supply of D-pantothenic acid for academic laboratories studying its biological roles, metabolic pathways, and potential new applications.
Furthermore, the chemo-enzymatic routes, with their high stereoselectivity and yields, offer a source of enantiomerically pure D-pantothenic acid and its precursors. rsc.orgx-mol.com This is particularly crucial for fundamental research where the biological effects of specific stereoisomers are under investigation. The availability of these advanced synthesis methods, developed with industrial application in mind, ultimately benefits the academic research community by providing access to well-characterized and high-quality materials. The continuous improvement of these biotechnological production systems, aimed at reducing costs and environmental impact, further enhances their attractiveness as a source for research-grade chemical compounds. researchgate.net
Emerging Research Directions and Unresolved Questions in Dl Pantothenyl Alcohol Biochemistry
Elucidation of Novel Coenzyme A-Independent Biological Roles
While the conversion to pantothenic acid and subsequent incorporation into CoA is the canonical function of D-pantothenyl alcohol, recent investigations suggest that the molecule may exert biological effects that are independent of this pathway. These nascent findings point towards direct interactions with cellular components and modulation of signaling pathways.
Research has demonstrated that D-panthenol can influence the proliferation and viability of human hair follicle cells, specifically dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs). In these studies, D-panthenol was shown to enhance cell viability and increase the expression of the proliferation marker Ki67. nih.gov Furthermore, it was observed to reduce markers of apoptosis (Caspase-3/9) and cellular senescence (p21/p16). nih.gov These effects on fundamental cellular processes suggest a more direct role for D-panthenol in regulating cell fate, potentially through interactions with cellular machinery that are not directly linked to CoA metabolism.
In the context of skin wound healing, topical application of dexpanthenol (B1670349) has been shown to modulate the gene expression of various factors involved in the healing process. nih.govkarger.com An in vivo study analyzing punch biopsies from dexpanthenol-treated skin revealed the upregulation of several genes, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and various chemokines. karger.com This modulation of gene expression points towards a direct or indirect influence on cellular signaling cascades that orchestrate the complex process of tissue repair, a role that may not be solely attributable to its function as a CoA precursor.
Further Characterization of Regulatory Networks Influenced by Pantothenate Metabolites
The metabolic products of DL-pantothenyl alcohol, including pantothenic acid, are emerging as potential regulators of cellular signaling networks. This extends beyond simple feedback inhibition of the CoA synthesis pathway and suggests a more active role in governing cellular responses.
One notable example is the influence of pantothenic acid on the Notch signaling pathway in American mink hair follicles. A study demonstrated that pantothenic acid promotes the proliferation of dermal papilla cells by modulating the inhibitor of DNA Binding 3 (Id3)/Notch signaling pathway. This finding suggests that pantothenate metabolites can interact with and influence key developmental and regenerative pathways.
Furthermore, the observed modulation of gene expression in wound healing by dexpanthenol implicates its metabolites in the regulation of inflammatory and growth factor signaling. karger.com The upregulation of cytokines like IL-6 and IL-1β suggests an interaction with immune signaling pathways, while the stimulation of anagen-inducing factors such as β-catenin in hair follicle cells points to an influence on developmental pathways. nih.gov A deeper characterization of these regulatory networks will be crucial to fully understand the pleiotropic effects of pantothenate metabolites.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To unravel the complex and potentially subtle biological roles of this compound, researchers are turning to more sophisticated experimental models that can better recapitulate human physiology. These advanced models are essential for detailed mechanistic studies of its absorption, metabolism, and cellular effects.
Advanced In Vitro Models:
3D Skin Models: Three-dimensional (3D) skin equivalents, which are organotypic cultures containing various skin cell types, offer a more realistic platform to study the effects of topically applied this compound than traditional 2D cell cultures. mdpi.com These models can better mimic the barrier function and cellular architecture of human skin, allowing for more accurate assessments of penetration, metabolism, and efficacy. google.comresearcher.life
Organ-on-a-Chip Technology: Microfluidic devices, often termed "organs-on-a-chip," represent a cutting-edge approach to modeling human physiology in vitro. nih.govmdpi.comnih.govscispace.com These systems can be designed to simulate the function of specific organs, such as the liver or skin, and can even connect multiple organ models to study systemic effects. nih.gov Such platforms could be invaluable for investigating the metabolism of this compound and its interactions with other tissues in a controlled environment.
Advanced In Vivo Models:
In Vivo Imaging: Non-invasive imaging techniques are being developed to visualize the distribution and activity of compounds in living organisms in real-time. While not yet widely applied to this compound, these methods hold the potential to track its uptake, conversion to pantothenic acid, and localization within specific tissues and cells, providing valuable pharmacokinetic and pharmacodynamic data.
The application of these advanced models will be instrumental in dissecting the specific molecular mechanisms underlying the observed biological effects of this compound.
Exploration of Stereoisomer-Specific Molecular Interactions and Pathways
This compound is a racemic mixture of two stereoisomers: D-pantothenyl alcohol (dexpanthenol) and L-pantothenyl alcohol. It is well-established that only the D-enantiomer is biologically active as a precursor to vitamin B5. drugbank.com However, the molecular basis for this stereospecificity and the potential biological activities of the L-enantiomer remain areas of active investigation.
The differential effects of the stereoisomers are rooted in the highly specific three-dimensional interactions between molecules and their biological targets, such as enzymes and receptors. nih.gov The enzymes involved in the conversion of pantothenyl alcohol to pantothenic acid and subsequently to CoA are stereospecific, recognizing and processing only the D-form.
Future research in this area will likely focus on:
Computational Modeling: Molecular dynamics simulations and other computational methods can be used to model the binding of both D- and L-pantothenyl alcohol to the active sites of relevant enzymes. researchgate.net These models can help to elucidate the specific molecular interactions that confer stereoselectivity.
Differential Cellular Responses: Investigating the effects of purified D- and L-pantothenyl alcohol on cellular pathways and gene expression profiles could reveal if the L-isomer has any unique, albeit non-vitamin, biological activities. While the L-form is generally considered inactive, it is important to explore whether it might interact with other cellular targets or even competitively inhibit the uptake or metabolism of the D-form. bohrium.com
Advanced Analytical Techniques: The development of sensitive and specific analytical methods, such as chiral chromatography, is crucial for accurately quantifying the individual enantiomers in biological samples. nih.govresearchgate.net This will enable more precise studies on the stereoselective absorption, distribution, metabolism, and excretion of this compound.
A thorough understanding of stereoisomer-specific interactions is essential for optimizing the formulation and application of panthenol-containing products.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Metabolism and Function
To gain a holistic view of the biological impact of this compound, researchers are increasingly employing multi-omics approaches. This involves the simultaneous analysis of different layers of biological information, such as the genome, transcriptome, proteome, and metabolome, to construct a comprehensive picture of cellular responses.
A study on pantothenic acid deficiency in Pekin ducks utilized an integrated proteomics and metabolomics approach to identify metabolic pathways affected by the deficiency. This research demonstrated that a lack of pantothenic acid impairs processes such as glycogen (B147801) synthesis and degradation, glycolysis, and gluconeogenesis. This type of integrated analysis provides a powerful tool for understanding the systemic effects of altered pantothenate metabolism.
Future research directions in this area include:
Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells or tissues treated with this compound can reveal the signaling pathways and cellular processes that are modulated by the compound.
Metabolomic Analysis: Detailed metabolomic studies can map the metabolic fate of this compound and identify downstream metabolites that may have their own biological activities.
Systems Biology Approaches: Integrating multi-omics datasets into computational models of cellular networks can help to predict the complex interactions and regulatory feedback loops that are influenced by pantothenate metabolism.
By combining data from multiple "omics" platforms, researchers can move beyond a linear understanding of this compound's function and begin to appreciate its role within the broader context of cellular and organismal physiology.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of DL-Pantothenyl Alcohol in experimental settings?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity by analyzing proton and carbon signals .
- High-Performance Liquid Chromatography (HPLC) to assess purity and detect impurities .
- Nitrogen Quantification (e.g., Kjeldahl method) to verify stoichiometric composition, as outlined in pharmacopeial standards .
- Reagent-based confirmation tests : For example, reaction with hydrochloric acid and ferric chloride to observe color changes indicative of functional groups .
Q. What are the optimal storage conditions to maintain this compound’s stability in laboratory settings?
- Methodological Answer :
- Store in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
- Maintain room temperature (20–25°C) in airtight, hygroscopic-resistant containers due to its moisture sensitivity .
- Avoid prolonged exposure to light, which may degrade the compound .
Q. How does this compound’s solubility profile influence experimental formulation design?
- Methodological Answer :
- Utilize polar solvents like water, ethanol, or propylene glycol for aqueous-based studies (e.g., cell culture or topical applications) .
- For lipid-based formulations, consider solubilizing agents (e.g., Tween 80) to enhance compatibility with hydrophobic matrices .
- Conduct preliminary solubility tests using UV-Vis spectroscopy to determine saturation points and avoid precipitation in vivo .
Advanced Research Questions
Q. How does the racemic nature of this compound affect its biological activity compared to the D-isomer?
- Methodological Answer :
- The D-isomer (dexpanthenol) exhibits full physiological activity as a precursor to coenzyme A, while the DL-racemic mixture has half the activity due to the inactive L-isomer .
- Design enantioselective assays (e.g., chiral HPLC) to quantify isomer-specific bioavailability in metabolic studies .
- Compare wound-healing or cell proliferation rates in vitro using D- and DL-forms to validate activity differences .
Q. What methodologies resolve contradictions in safety classifications of this compound across safety data sheets (SDS)?
- Methodological Answer :
- Cross-reference GHS classifications : Some SDS classify it as non-hazardous , while others note risks like eye irritation .
- Conduct risk assessments based on application context (e.g., industrial vs. laboratory use) and exposure routes (inhalation vs. dermal) .
- Validate toxicity using Ames tests or zebrafish embryo models to assess mutagenicity and acute toxicity .
Q. How should researchers design in vivo studies to account for this compound’s conversion to pantothenate?
- Methodological Answer :
- Monitor oxidation kinetics in animal models using LC-MS to track pantothenate levels in plasma .
- Adjust dosing regimens to account for rapid metabolic conversion, ensuring sustained coenzyme A synthesis in target tissues .
- Use isotopic labeling (e.g., ¹³C-DL-Pantothenyl Alcohol) to trace metabolic pathways in pharmacokinetic studies .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and specificity in detecting low concentrations .
- Stability-Indicating Methods : Accelerated degradation studies (e.g., heat, pH stress) coupled with HPLC to validate method robustness .
- Colorimetric assays (e.g., ferric chloride complexation) for rapid quantification in quality control workflows .
Contradiction Analysis & Experimental Design
Q. How can researchers address discrepancies in reported hygroscopicity and stability data for this compound?
- Methodological Answer :
- Perform dynamic vapor sorption (DVS) assays to measure moisture absorption under controlled humidity .
- Compare storage stability across batches using thermogravimetric analysis (TGA) to identify degradation thresholds .
- Replicate conflicting studies under standardized conditions (e.g., 25°C, 60% RH) to isolate environmental variables .
Q. What experimental controls are critical when studying this compound’s efficacy in dermatological research?
- Methodological Answer :
- Include vehicle controls (e.g., solvent-only groups) to distinguish compound-specific effects from formulation artifacts .
- Use blinded scoring for clinical endpoints (e.g., erythema reduction) to minimize observer bias .
- Validate results with histopathological analysis (e.g., H&E staining) to assess tissue regeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
